Chloromethylphosphonic dichloride CAS number 1983-26-2 properties
Chloromethylphosphonic dichloride CAS number 1983-26-2 properties
An In-Depth Technical Guide to Chloromethylphosphonic Dichloride (CAS 1983-26-2)
Introduction and Overview
Chloromethylphosphonic dichloride, with CAS number 1983-26-2, is a highly reactive organophosphorus compound.[1] Characterized as a colorless to pale yellow liquid, it serves as a potent electrophile due to the presence of a phosphorus atom bonded to a chloromethyl group and two chlorine atoms.[1] Its unique structure makes it a valuable, albeit hazardous, intermediate in various chemical syntheses. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its core properties, reactivity, applications, and critical safety protocols.
Physicochemical and Spectroscopic Properties
The fundamental properties of Chloromethylphosphonic dichloride are crucial for its handling, application, and analysis. It is a dense liquid that is highly sensitive to moisture.[2][3]
Identification and General Properties
The compound is identified by several key numbers and formulas that are standard across chemical databases.
| Identifier | Value | Source |
| CAS Number | 1983-26-2 | [1][3][4] |
| EC Number | 217-848-4 | [3] |
| Molecular Formula | CH₂Cl₃OP | [1][4] |
| Linear Formula | ClCH₂P(O)Cl₂ | [3] |
| Molecular Weight | 167.36 g/mol | [3][4] |
| InChI Key | FZXSSJIKXCFPDP-UHFFFAOYSA-N | [1][3] |
| SMILES | O=P(CCl)(Cl)Cl | [4] |
Physical Properties
Key physical constants are essential for designing experimental setups and purification procedures.
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Boiling Point | 78-82 °C at 10-13 hPa (mmHg) | [2][3] |
| Density | 1.638 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.497 | [3] |
| Flash Point | >110 °C (>230 °F) | [2] |
Molecular Structure
The structure of Chloromethylphosphonic dichloride is central to its reactivity. The phosphorus atom is tetrahedral, bonded to an oxygen, a chloromethyl carbon, and two chlorine atoms.
Caption: Generalized nucleophilic substitution at the phosphorus center.
Synthesis and Manufacturing Considerations
While specific, large-scale industrial synthesis procedures are often proprietary, the preparation of phosphonic dichlorides generally involves the chlorination of corresponding phosphonates or oxidation of dichlorophosphines. For instance, the related compound methylphosphonyl dichloride can be synthesized by oxidizing methyldichlorophosphine with sulfuryl chloride or by chlorinating dimethyl methylphosphonate with thionyl chloride. [5][6]A procedure for preparing chloromethylphosphonic dichloride from available raw materials has been developed, suggesting its accessibility for both laboratory and industrial use. [7]
Applications in Research and Drug Development
Chloromethylphosphonic dichloride is primarily used as a versatile intermediate in organic and medicinal chemistry. [1]Its ability to introduce the chloromethylphosphonate moiety is key to its utility.
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Pharmaceutical Intermediates: It is a known reagent in the synthesis of ganciclovir derivatives that exhibit immunomodulatory activity, highlighting its importance in drug discovery. [][]* Organic Synthesis: It serves as a building block for creating a wide range of organophosphorus compounds, including pesticides, flame retardants, and complex ligands. [1]The reactivity of the P-Cl bonds allows for straightforward derivatization.
Safety, Handling, and Emergency Protocols
DANGER: Chloromethylphosphonic dichloride is a corrosive and hazardous substance that requires stringent safety measures.
Hazard Identification
The compound is classified with severe hazard warnings.
| Hazard Type | GHS Code | Description | Source |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | [3][10][11] |
| Eye Damage | H314 | Causes serious eye damage. | [2][10] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3][10][11] |
| Water Reactivity | EUH014 | Reacts violently with water. | [3] |
Recommended Handling and Storage Protocol
Adherence to a strict protocol is mandatory to ensure personnel safety and material integrity.
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Engineering Controls: Always handle this substance inside a certified chemical fume hood to control vapor exposure. Ensure an eyewash station and safety shower are immediately accessible. [12]2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. [12] * Eye/Face Protection: Use a face shield and chemical safety goggles. [3][10] * Skin and Body Protection: Wear a corrosive-resistant lab coat or apron. [3][10] * Respiratory Protection: If vapors or aerosols are generated, use a full-face respirator with a suitable cartridge (e.g., type ABEK). [2][3]3. Handling: Keep the workplace dry and prevent any contact with water or moisture. [2]Avoid breathing vapors or mists. [2][10]Do not get in eyes, on skin, or on clothing. [12]4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials. [2][12][13]Store locked up. [10][13]
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Emergency Procedures: Spill and First Aid
Immediate and correct response to an accident is critical.
Caption: Emergency workflow for a spill of Chloromethylphosphonic dichloride.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [2][12][10]* Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately. [2][12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. [2][10]* Ingestion: Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Call a physician immediately. [2][12]
References
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LookChem. (n.d.). CHLOROMETHYLPHOSPHONIC DICHLORIDE | 1983-26-2. Retrieved from LookChem. [Link]
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Marinetti, A., & Savignac, P. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Organic Syntheses Procedure. [Link]
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Wikipedia. (n.d.). Methylphosphonyl dichloride. Retrieved from Wikipedia. [Link]
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CAS Common Chemistry. (n.d.). P-(Chloromethyl)phosphonic dichloride. Retrieved from CAS Common Chemistry. [Link]
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PubChem. (n.d.). Phosphonic dichloride, P-(chloromethyl)-. Retrieved from PubChem. [Link]
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SpectraBase. (n.d.). METHYLPHOSPHONIC-ACID-DICHLORIDE. Retrieved from SpectraBase. [Link]
- Google Patents. (1989). US4871486A - Process for making methylphosphonic dichloride.
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NIST. (n.d.). Methylphosphonyl dichloride. NIST WebBook. [Link]
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ResearchGate. (2007). Optimal conditions for preparing chloromethylphosphonic dichloride. Retrieved from ResearchGate. [Link]
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SpectraBase. (n.d.). METHYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
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PECSA Analytical. (n.d.). Spectroscopy. Retrieved from PECSA Analytical. [Link]
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